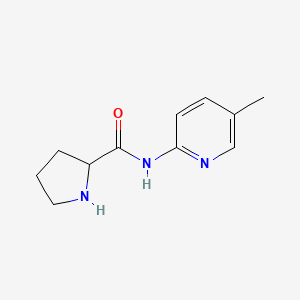
3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method involves the reaction of a suitable pyrrolidine derivative with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of advanced materials and coatings due to its chemical stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and function. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes, making the compound valuable for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine: shares similarities with other fluorinated pyrrolidine derivatives, such as 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-ol and 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-thiol.
Uniqueness
The unique combination of fluorine atoms in this compound imparts distinct chemical properties, such as increased stability and resistance to metabolic degradation. This makes it a valuable compound for various applications where these properties are desired.
Propiedades
Fórmula molecular |
C7H12F4N2 |
|---|---|
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
3-(3,3-difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C7H12F4N2/c8-6(9)1-2-13(4-6)5-7(10,11)3-12/h1-5,12H2 |
Clave InChI |
OATVLDJWAMTFDH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1(F)F)CC(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



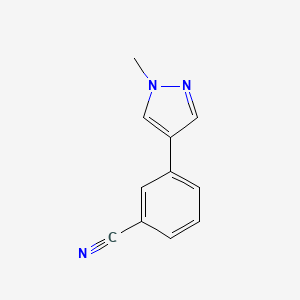
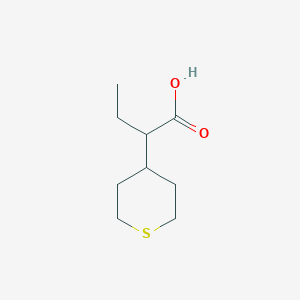
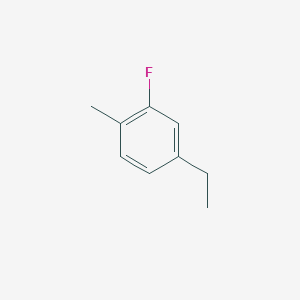
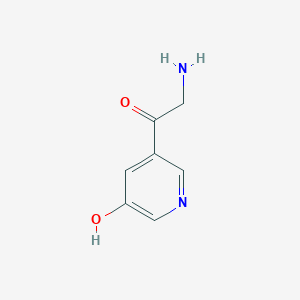
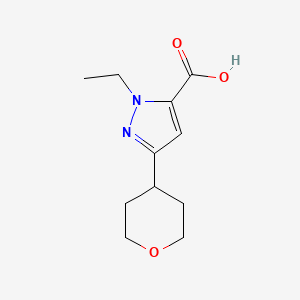
![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)

![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)


